molecular formula C32H41NO3 B13427646 (S)-Terfenadine N-Oxide

(S)-Terfenadine N-Oxide

Cat. No.: B13427646
M. Wt: 487.7 g/mol
InChI Key: CFDFVVYPNXXEDN-PDVTVRNYSA-N
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Description

(S)-Terfenadine N-Oxide is a derivative of terfenadine, an antihistamine that was widely used for the treatment of allergic conditions The N-oxide form is a metabolite of terfenadine, formed through the oxidation of the nitrogen atom in the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Terfenadine N-Oxide typically involves the oxidation of terfenadine. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to oxidize the nitrogen atom in the piperidine ring to form the N-oxide . Another method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which can also effectively oxidize the nitrogen atom .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using a continuous flow process. This method involves the use of a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent. This process is safer, greener, and more efficient compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

(S)-Terfenadine N-Oxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other metabolites.

    Reduction: The N-oxide can be reduced back to the parent amine.

    Substitution: The N-oxide group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids (e.g., m-CPBA).

    Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include the parent amine (terfenadine) and other oxidized metabolites, depending on the specific reaction conditions .

Scientific Research Applications

(S)-Terfenadine N-Oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Terfenadine N-Oxide involves its conversion to active metabolites in the body. The N-oxide group can undergo reduction to form terfenadine, which then exerts its antihistamine effects by blocking histamine H1 receptors. This prevents the typical allergic response mediated by histamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Terfenadine N-Oxide is unique due to its specific formation as a metabolite of terfenadine and its potential to be converted back to the parent compound or other active metabolites. This makes it a valuable compound for studying metabolic pathways and the effects of N-oxide groups in medicinal chemistry .

Properties

Molecular Formula

C32H41NO3

Molecular Weight

487.7 g/mol

IUPAC Name

(1S)-1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol

InChI

InChI=1S/C32H41NO3/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33(36)23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/t29?,30-,33?/m0/s1

InChI Key

CFDFVVYPNXXEDN-PDVTVRNYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H](CCC[N+]2(CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)[O-])O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCC[N+]2(CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)[O-])O

Origin of Product

United States

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